Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic structure combining a five-membered dioxolane ring fused with a larger eight-membered oxocane system. The compound features an ethyl substituent at the 5-position and a methyl ester group at the 2-position of the spiro framework.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-7-6-10(4-5-13-7)8(14-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
AGLGJUPMPWBZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl-substituted cyclic ketones with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and analogous spirocyclic esters:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| This compound (Target Compound) | Not provided | C₁₀H₁₆O₄ | Not specified | 5-ethyl, 2-methyl ester |
| Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1544375-49-6 | C₁₁H₁₈O₄ | 214.26 | 5,7-dimethyl, 2-ethyl ester |
| Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1695047-38-1 | C₉H₁₄O₄ | 200.23 | 2,4-dimethyl, 2-methyl ester |
| Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1869269-88-4 | C₉H₁₄O₅ | 202.20 | 4-methoxy, 2-methyl ester |
Structural and Functional Insights:
Substituent Effects: Ethyl vs. Methyl Groups: The target compound’s 5-ethyl group likely enhances hydrophobicity compared to methyl-substituted analogs (e.g., Ethyl 5,7-dimethyl-). This could influence solubility and bioavailability . Ester Group Variation: Ethyl esters (e.g., Ethyl 5,7-dimethyl-) may exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability in biological systems .
Spiro Ring Strain :
- The 1,6-dioxaspiro[2.5]octane core imposes significant ring strain due to the fused five- and eight-membered rings. Substituent positions (e.g., 5,7-dimethyl) may modulate strain, affecting thermal stability and synthetic accessibility .
Data Limitations :
- Physical properties (e.g., boiling point, density) and spectroscopic data (NMR, MS) are largely unavailable in the provided sources, highlighting a gap in published research .
Research and Industrial Relevance
- Pharmaceutical Intermediates : Spirocyclic frameworks are common in drug design due to their conformational rigidity and metabolic resistance.
- Materials Science : The strained spiro system could serve as a building block for polymers or catalysts.
However, the lack of detailed toxicity, stability, and application data in the provided evidence underscores the need for further experimental studies.
Biological Activity
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both ethyl and methyl substituents. This structural complexity contributes to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for exploring its potential therapeutic uses.
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- CAS Number : 1561604-24-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate enzymatic activity and influence metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, leading to altered metabolic processes.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways within cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies
-
Antioxidant Activity Study :
- A study evaluated the antioxidant properties of various dioxaspiro compounds, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cell cultures compared to controls.
-
Antimicrobial Evaluation :
- In vitro tests against common bacterial strains revealed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anti-inflammatory Research :
- A study focused on the compound's effects on inflammatory cytokine production in macrophages showed a decrease in pro-inflammatory cytokines when treated with this compound.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | CHO | 200.23 g/mol | Antioxidant, Antimicrobial |
| Ethyl 5-Methyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylic Acid | CHO | 214.26 g/mol | Antimicrobial |
| Methyl 1,6-Dioxaspiro[2.5]Octane-2-Carboxylate | CHO | 200.23 g/mol | Limited Studies |
Q & A
Basic: What are the key synthetic steps for Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?
Methodological Answer:
The synthesis typically involves:
- Cyclization : Formation of the spirocyclic core via intramolecular cyclization of a precursor containing ester and ether functionalities. Acid catalysts (e.g., H₂SO₄) or base-mediated conditions are often employed .
- Functionalization : Introduction of the ethyl group at the 5-position using alkylation reagents (e.g., ethyl halides) under controlled temperature (0–25°C) .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the compound from byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine multiple techniques (¹H/¹³C NMR, IR, HRMS) to confirm functional groups and connectivity. For example, NMR can distinguish spirocyclic protons (δ 3.5–4.5 ppm) from ester methyl groups (δ 3.7 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation by obtaining a crystal structure .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Basic: What characterization techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm spirocyclic framework and substituents .
- FT-IR : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
- Elemental analysis : Verify molecular formula (e.g., C₁₀H₁₆O₄) .
Advanced: How can experimental design (DoE) optimize reaction yields for this spirocyclic compound?
Methodological Answer:
- Factorial design : Test variables like temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (0.1–5 mol%) to identify optimal conditions .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent polarity and reaction time) to maximize yield .
- Case study : A 2³ factorial design reduced side-product formation by 30% when cyclization was performed at 60°C in THF with 2 mol% H₂SO₄ .
Advanced: How does the spirocyclic structure influence its reactivity and biological activity?
Methodological Answer:
- Steric effects : The spiro junction restricts conformational flexibility, enhancing selectivity in reactions (e.g., regioselective oxidation at the 5-ethyl group) .
- Biological interactions : The rigid structure may fit into enzyme active sites, as seen in analogs with antimicrobial activity. For example, methyl-substituted spiro compounds inhibit bacterial cytochrome P450 enzymes .
- Comparative SAR :
| Compound | Substituent | Activity (IC₅₀) | Key Feature |
|---|---|---|---|
| This compound | 5-Ethyl | 12 µM (E. coli) | Enhanced membrane permeability |
| Methyl 5-methyl analog | 5-Methyl | 25 µM (E. coli) | Reduced lipophilicity |
Advanced: What computational tools are used to predict reaction pathways for this compound?
Methodological Answer:
- Reaction path search : Software like GRRM or Gaussian explores intermediates and transition states for cyclization steps .
- DFT calculations : B3LYP/6-31G* level predicts thermodynamic favorability of ethyl group introduction (ΔG ≈ -15 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF stabilizes transition states better than DCM) .
Basic: How to analyze stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Spirocyclic esters typically degrade via hydrolysis (t½ ≈ 14 days in aqueous buffers) .
- Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products (λmax ~250 nm) .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
